5-HT1A Receptor Binding Affinity: NAN-190 vs. WAY-100635, BMY 7378, and WAY-100135
NAN-190 demonstrates high-affinity binding to 5-HT1A receptors with Ki values ranging from 2 nM to 6.8 nM across rat hippocampal membrane preparations [1][2]. In competitive antagonist functional assays using adenylyl cyclase inhibition in hippocampal membranes, NAN-190 yields a KB of 1.9 nM [1]. For comparison, WAY-100635 exhibits Ki values of approximately 0.8–1.2 nM for 5-HT1A binding and an IC50 of 2.3 nM for functional antagonism [3][4]. BMY 7378 shows 5-HT1A binding affinity with an IC50 of 0.8 nM in pigeon brain preparations [5]. The binding affinities of NAN-190 and its comparators are within the same order of magnitude, indicating that potency alone does not meaningfully differentiate these ligands for most research applications. Procurement decisions based solely on binding Ki values without considering functional selectivity profiles (α1-adrenoceptor cross-reactivity) and intrinsic efficacy differences are scientifically insufficient.
| Evidence Dimension | 5-HT1A receptor binding affinity (Ki/IC50/KB) |
|---|---|
| Target Compound Data | Ki = 2–6.8 nM; KB = 1.9 nM |
| Comparator Or Baseline | WAY-100635 (Ki ≈ 0.8–1.2 nM; IC50 = 2.3 nM); BMY 7378 (IC50 = 0.8 nM); WAY-100135 (Ki ≈ 15 nM; IC50 = 30.8 nM) |
| Quantified Difference | WAY-100635 is ~3–8× more potent than NAN-190 in binding assays; BMY 7378 is ~8× more potent (IC50 comparison); NAN-190 is ~8–15× more potent than WAY-100135 in functional assays |
| Conditions | Rat hippocampal membranes; [3H]8-OH-DPAT displacement; adenylyl cyclase functional assay; h5-HT1A·CHO cell microphysiometer |
Why This Matters
Binding affinity comparability confirms that the key differentiator among 5-HT1A antagonists is not potency but rather selectivity, intrinsic activity profile, and off-target pharmacology—factors that determine experimental suitability and data interpretation.
- [1] Rydelek-Fitzgerald L, Teitler M, Fletcher PW, Ismaiel AM, Glennon RA. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors. Brain Res. 1990;532(1-2):191-196. View Source
- [2] Bertin Bioreagent. NAN-190 product technical datasheet. Catalog No. 29314. View Source
- [3] Forster EA, Cliffe IA, Bill DJ, Dover GM, Jones D, Reilly Y, Fletcher A. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635. Eur J Pharmacol. 1995;281(1):81-88. View Source
- [4] Dunlop J, Zhang Y, Smith DL, Schechter LE. Characterization of 5-HT1A receptor functional coupling in cells expressing the human 5-HT1A receptor as assessed with the cytosensor microphysiometer. J Pharmacol Toxicol Methods. 1999;40(1):47-55. View Source
- [5] Ahlers ST, Weissman BA, Barrett JE. Antagonism studies with BMY-7378 and NAN-190: effects on 8-hydroxy-2-(di-n-propylamino)tetralin-induced increases in punished responding of pigeons. J Pharmacol Exp Ther. 1992;260(2):474-481. View Source
